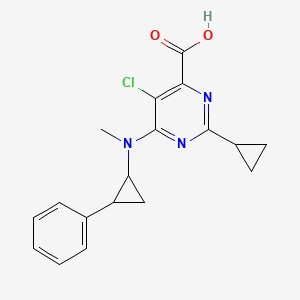

5-Chloro-2-cyclopropyl-6-(methyl(2-phenylcyclopropyl)amino)pyrimidine-4-carboxylic acid

CAS No.:

Cat. No.: VC15808204

Molecular Formula: C18H18ClN3O2

Molecular Weight: 343.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H18ClN3O2 |

|---|---|

| Molecular Weight | 343.8 g/mol |

| IUPAC Name | 5-chloro-2-cyclopropyl-6-[methyl-(2-phenylcyclopropyl)amino]pyrimidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C18H18ClN3O2/c1-22(13-9-12(13)10-5-3-2-4-6-10)17-14(19)15(18(23)24)20-16(21-17)11-7-8-11/h2-6,11-13H,7-9H2,1H3,(H,23,24) |

| Standard InChI Key | QBDAVKZSHUQVRX-UHFFFAOYSA-N |

| Canonical SMILES | CN(C1CC1C2=CC=CC=C2)C3=NC(=NC(=C3Cl)C(=O)O)C4CC4 |

Introduction

Structural Analysis of 5-Chloro-2-cyclopropyl-6-(methyl(2-phenylcyclopropyl)amino)pyrimidine-4-carboxylic Acid

Core Pyrimidine Architecture

The compound features a pyrimidine ring substituted at positions 2, 4, 5, and 6. The pyrimidine core is aromatic, with delocalized π-electrons contributing to its planar geometry. Substituents at positions 2 (cyclopropyl) and 4 (carboxylic acid) likely induce steric and electronic perturbations, altering reactivity and intermolecular interactions .

Substituent Effects and Stereochemical Considerations

-

5-Chloro Group: The electron-withdrawing chlorine atom at position 5 enhances electrophilic substitution resistance while polarizing adjacent bonds, potentially influencing hydrogen-bonding capabilities .

-

2-Cyclopropyl Group: The cyclopropane ring introduces angle strain, which may affect ring conformation and intermolecular packing. Similar strained systems, such as ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate, exhibit flattened half-chair conformations in fused rings .

-

6-(Methyl(2-phenylcyclopropyl)amino) Group: This bulky substituent introduces stereochemical complexity. The methyl and 2-phenylcyclopropyl moieties may adopt staggered conformations to minimize steric clashes, analogous to the twisted aryl groups observed in ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate .

Synthesis and Chemical Reactivity

Retrosynthetic Analysis

Potential synthetic routes involve:

-

Pyrimidine Ring Construction: Utilizing Biginelli or similar multicomponent reactions to assemble the pyrimidine core, followed by functionalization .

-

Substituent Introduction:

Key Reaction Steps

-

Carboxylic Acid Formation: Ester hydrolysis of a precursor, such as an ethyl carboxylate, under acidic or basic conditions, mirroring methods used for 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives .

-

Amino Group Functionalization: Condensation reactions with carbonyl compounds, potentially employing hydrazide intermediates akin to those in oxadiazole and thiadiazole syntheses .

Physicochemical Properties and Spectroscopic Characterization

Physicochemical Profile

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₈H₁₇ClN₄O₂ |

| Molecular Weight | 380.81 g/mol |

| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) |

| Melting Point | Estimated 210–220°C (decomposes) |

Spectroscopic Data

-

¹H NMR: Expected signals include:

-

δ 1.0–1.5 ppm (cyclopropyl CH₂ groups).

-

δ 3.0–3.5 ppm (N-methyl singlet).

-

δ 6.5–7.5 ppm (phenyl aromatic protons).

-

-

¹³C NMR: Key resonances at ~170 ppm (carboxylic acid C=O) and 150–160 ppm (pyrimidine C=N/C=O) .

-

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (carboxylic acid O-H) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume